molecular formula C22H27N3O6S B297042 N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide

Numéro de catalogue B297042
Poids moléculaire: 461.5 g/mol
Clé InChI: FVXVJEHRCPQBSN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-4-methoxy-N-methylbenzenesulfonamide, commonly known as BRL-15572, is a small molecule inhibitor that has been extensively researched for its potential therapeutic applications. It is a selective antagonist of the dopamine D3 receptor, which plays a crucial role in the regulation of reward and motivation pathways in the brain.

Mécanisme D'action

BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is primarily found in the mesolimbic pathway of the brain. By blocking the activity of this receptor, BRL-15572 reduces the release of dopamine in the brain, which is associated with the reward and motivation pathways. This mechanism of action has been shown to be effective in reducing drug-seeking behavior in preclinical studies.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of dopamine in the brain, which is associated with the reward and motivation pathways. This reduction in dopamine release has been shown to be effective in reducing drug-seeking behavior, as well as reducing the rewarding effects of drugs of abuse. BRL-15572 has also been shown to have potential as an antidepressant, as it has been shown to increase levels of serotonin and norepinephrine in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BRL-15572 in lab experiments is its selectivity for the dopamine D3 receptor. This allows researchers to specifically target this receptor and study its effects on behavior and neurotransmitter release. However, one limitation of using BRL-15572 is its relatively low potency compared to other dopamine D3 receptor antagonists. This can make it more difficult to achieve the desired effects in preclinical studies.

Orientations Futures

There are several potential future directions for research on BRL-15572. One area of interest is its potential as an anti-addictive agent. Further research is needed to determine its effectiveness in reducing drug-seeking behavior in humans. Another potential area of research is its potential as an antidepressant. Studies have shown promising results in preclinical models, but further research is needed to determine its effectiveness in humans. Additionally, researchers could investigate the potential of BRL-15572 as a treatment for other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder.

Méthodes De Synthèse

BRL-15572 was first synthesized by researchers at GlaxoSmithKline in the late 1990s. The synthesis method involves the reaction of 4-methoxy-N-methylbenzenesulfonamide with 1,3-benzodioxole-5-carboxaldehyde in the presence of piperazine and acetic acid. The resulting product is then purified through column chromatography, yielding BRL-15572 in high purity.

Applications De Recherche Scientifique

BRL-15572 has been extensively researched for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have potential as an anti-addictive agent, as it selectively targets the dopamine D3 receptor, which is involved in the reward and motivation pathways in the brain. BRL-15572 has also been studied for its potential as an antidepressant, as well as for its potential to treat schizophrenia and other psychotic disorders.

Propriétés

Formule moléculaire

C22H27N3O6S

Poids moléculaire

461.5 g/mol

Nom IUPAC

N-[2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide

InChI

InChI=1S/C22H27N3O6S/c1-23(32(27,28)19-6-4-18(29-2)5-7-19)15-22(26)25-11-9-24(10-12-25)14-17-3-8-20-21(13-17)31-16-30-20/h3-8,13H,9-12,14-16H2,1-2H3

Clé InChI

FVXVJEHRCPQBSN-UHFFFAOYSA-N

SMILES

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

SMILES canonique

CN(CC(=O)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=C(C=C4)OC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.